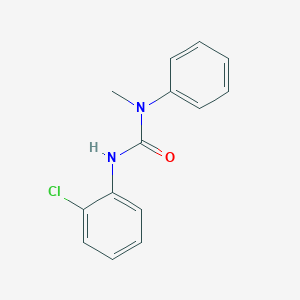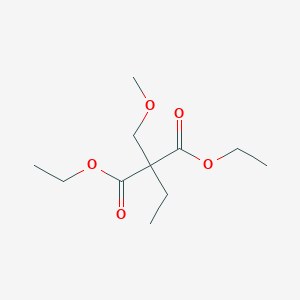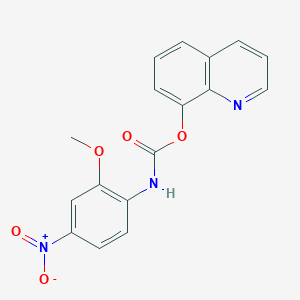![molecular formula C15H16BrN3 B11958372 4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline CAS No. 196082-82-3](/img/structure/B11958372.png)
4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-methylaniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acetic acid.
Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Cleavage products such as nitro compounds.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored polymers and materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations The diazenyl group can interact with different molecular targets, leading to changes in the electronic properties of the compound
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline
- 4-[(4-Bromophenyl)diazenyl]-N,N-diethylaniline
Uniqueness
4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific applications in dyeing and as a chemical intermediate.
Properties
CAS No. |
196082-82-3 |
|---|---|
Molecular Formula |
C15H16BrN3 |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C15H16BrN3/c1-3-19(2)15-10-8-14(9-11-15)18-17-13-6-4-12(16)5-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
CNXZCMXCFFGLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)
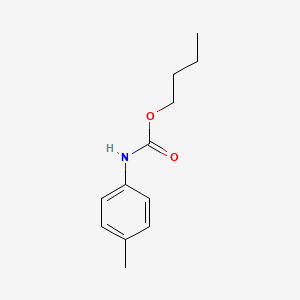


![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
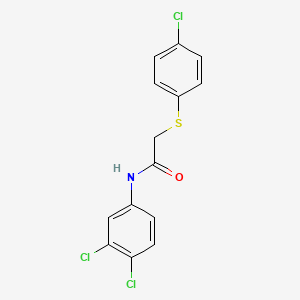

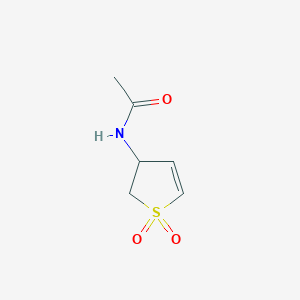
![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

